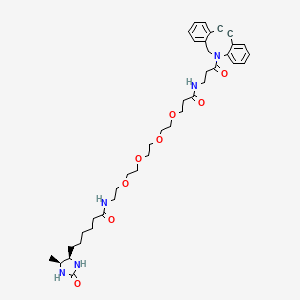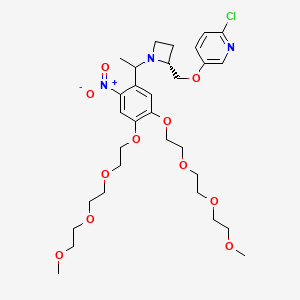
Fmoc-NH-PEG16-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-amido-PEG16-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Scientific Research Applications
Pegylation in Peptide Synthesis
Fmoc-NH-PEG16-CH2CH2COOH is utilized in the pegylation of peptides, enhancing their properties. Lu and Felix (2009) detailed methods for site-specific pegylation of peptides, demonstrating its effectiveness in modifying peptides like interleukin-2 fragments (Lu & Felix, 2009).
Nanocarrier Development
Zhang et al. (2014) described a PEG-Fmoc conjugate as a nanocarrier for paclitaxel, highlighting its high loading capacity and stability for drug delivery. This study emphasized the utility of Fmoc in enhancing drug interactions and nanocarrier efficacy (Zhang et al., 2014).
Drug Delivery Improvement
Further studies by Zhang et al. (2015) expanded on the use of PEGylated Fmoc-amino acid conjugates in drug delivery. They conducted a structure-activity relationship study to optimize carrier-drug interactions, demonstrating improved antitumor activity (Zhang et al., 2015).
Reversible Pegylation for Therapeutic Agents
Nesher et al. (2008) explored reversible pegylation to prolong the effect of peptides like atrial natriuretic peptide. This approach showed potential for developing prolonged-acting therapeutic agents (Nesher et al., 2008).
Enhancement of Immunochemotherapy
Chen et al. (2016) developed an immunostimulatory nanomicellar carrier using PEG-Fmoc conjugates. This carrier showed improved antitumor responses, demonstrating the potential of Fmoc in immunochemotherapy applications (Chen et al., 2016).
HemoCD Modification for Bloodstream Circulation
Karasugi et al. (2012) modified a dioxygen carrier, hemoCD, with PEGylated dendrons including Fmoc, to extend its circulation time in the bloodstream. This modification proved effective in protecting hemoCD against opsonization (Karasugi et al., 2012).
Hydrogel Development for Wound Healing
Zhang et al. (2019) developed a hybrid hydrogel using polyethylene glycol-based Fmoc-FF peptide for wound healing. The hydrogel exhibited enhanced mechanical properties and sustained drug release, demonstrating its biomedical application potential (Zhang et al., 2019).
Fmoc as Bio-Inspired Building Blocks
Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, highlighting their applications in various fields like drug delivery and therapeutic properties (Tao et al., 2016).
properties
Product Name |
Fmoc-NH-PEG16-CH2CH2COOH |
|---|---|
Molecular Formula |
C50H81NO20 |
Molecular Weight |
1016.19 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53) |
InChI Key |
SNFUPBLFEUWDAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fmoc-N-amido-PEG16-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)

![8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine](/img/structure/B1192661.png)
![2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B1192663.png)